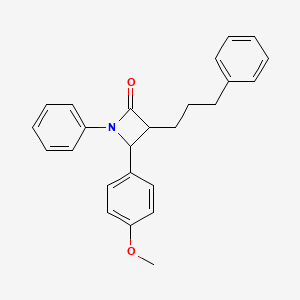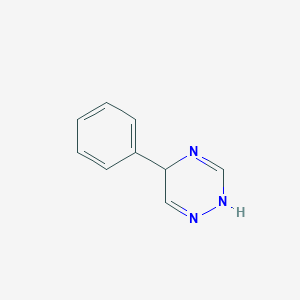
5-Phenyl-2,5-dihydro-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2,5-dihydro-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a triazine ring with a phenyl group attached, making it an interesting compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,5-dihydro-1,2,4-triazine can be achieved through various methods. One common approach involves the reaction of phenylhydrazine with formamide under reflux conditions. This reaction typically yields the desired triazine compound with moderate to high efficiency .
Another method involves the [4+2] domino annulation reactions, which are simple and efficient for synthesizing 1,2,4-triazine derivatives. These reactions use easily available materials such as ketones, aldehydes, alkynes, secondary alcohols, and alkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the triazine ring, leading to the formation of new derivatives.
Nucleophilic Displacement: This reaction involves the substitution of a nucleophile on the triazine ring, resulting in the formation of different triazine derivatives.
Intramolecular Cyclization: This reaction leads to the formation of fused heterocyclic systems with a bridging nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, bromine, and various alkylating agents. The reactions are typically carried out under reflux conditions or using microwave-assisted synthesis to enhance reaction rates and yields .
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-Phenyl-2,5-dihydro-1,2,4-triazine has several scientific research applications, including:
Medicinal Chemistry: Triazine derivatives are known for their potential as anticancer, antiviral, and antimicrobial agents.
Materials Science: Triazines are used in the development of materials with optoelectronic properties.
Agriculture: Triazine derivatives are used as herbicides and pesticides due to their ability to inhibit specific enzymes in plants.
Chemical Biology: The bioorthogonal application of triazines with various strained alkenes and alkynes provides new prospects for investigations in chemical biology.
Mechanism of Action
The mechanism of action of 5-Phenyl-2,5-dihydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, triazine derivatives can inhibit enzymes by binding to their active sites, leading to the disruption of essential biochemical processes . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
3-Alkenylsulfanyl-5-phenyl-1,2,4-triazines: These compounds are similar in structure but contain alkenylsulfanyl groups instead of the phenyl group.
1,2,4-Triazin-6(5H)-one: This compound has a similar triazine ring structure but with different substituents.
2-p-Chlorophenyl-5-phenylhydrazono-2,5-dihydro-1,2,4-triazine-6-carbonitrile: This compound is another triazine derivative with different substituents.
Uniqueness
5-Phenyl-2,5-dihydro-1,2,4-triazine is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
831218-38-3 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
5-phenyl-2,5-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C9H9N3/c1-2-4-8(5-3-1)9-6-11-12-7-10-9/h1-7,9H,(H,10,12) |
InChI Key |
PROCSSYEXAQASP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=NNC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)
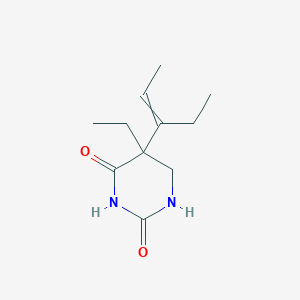
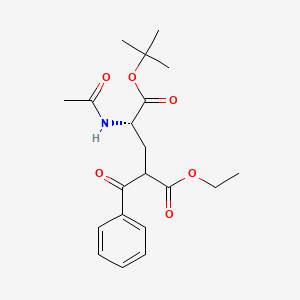
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
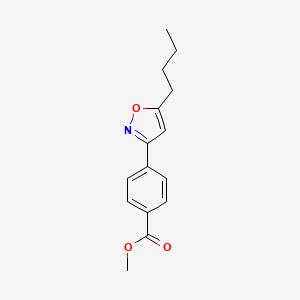
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)
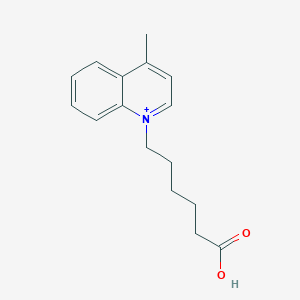
![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)
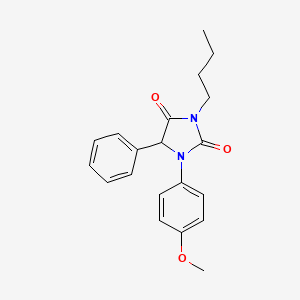

![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)

